![molecular formula C24H30F4N4O4 B8143690 Setd2-IN-1 (tfa)](/img/structure/B8143690.png)
Setd2-IN-1 (tfa)
説明
Setd2-IN-1 (tfa) is a useful research compound. Its molecular formula is C24H30F4N4O4 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Setd2-IN-1 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Setd2-IN-1 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cellular Studies in High-Grade Glioma : SETD2-IN-1 (tfa) serves as a novel tool for studying the cellular basis of interactions between high-grade glioma-associated microglia and glioblastoma cells. This research aids in the development of efficient treatment strategies for these types of brain tumors (Liu et al., 2021).
DNA Repair and Cancer Checkpoints : In clear cell renal cell carcinoma, SETD2 is essential for DNA double-strand break repair and activation of the p53-mediated checkpoint, a crucial process in cancer biology (Carvalho et al., 2014).
Lymphoid Malignancies : Targeting SETD2 may offer a potential therapeutic strategy in lymphoid malignancies. It has been shown to promote tumor cell proliferation and contribute to chemotherapy resistance (Li, 2021).
Hepatosplenic T-cell Lymphoma : SETD2 acts as a tumor suppressor gene in hepatosplenic T-cell lymphoma. Its aberrations are linked to aggressive disease, implicating genes like INO80 and PIK3CD (McKinney et al., 2017).
T and B Lineage Development : Setd2 deficiency causes severe developmental blocks in both T and B cell lineages. It affects V(D)J recombination, which is crucial for adaptive immune receptor generation (Ji et al., 2019).
SETD2 Inhibitor for Multiple Myeloma : EZM0414 is a potent, selective, and orally bioavailable inhibitor of SETD2, targeted for clinical studies in multiple myeloma with a specific translocation (Alford et al., 2022).
Colorectal Cancer : SETD2 gene expression is associated with poorer patient survival and increased tumor mutational burden in colorectal cancer (Battaglin et al., 2023).
Chronic Lymphocytic Leukemia : SETD2 aberrations are recurrent, early loss-of-function events in chronic lymphocytic leukemia pathobiology, linked to aggressive disease (Parker et al., 2016).
特性
IUPAC Name |
N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNOYOGMISGTP-PPPUBMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Setd2-IN-1 tfa |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。